molecular formula C14H14BrNO3S B1331941 N-benzyl-5-bromo-2-methoxybenzenesulfonamide CAS No. 446308-82-3

N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Cat. No.: B1331941
CAS No.: 446308-82-3
M. Wt: 356.24 g/mol
InChI Key: AJCKWNSXFRBQSE-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.24 g/mol It is characterized by the presence of a benzyl group, a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.

    Hydrolysis: The major products are the corresponding sulfonic acid and benzylamine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxy groups may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-bromo-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl group enhances its hydrophobic interactions, while the sulfonamide group provides opportunities for hydrogen bonding and enzyme inhibition.

Properties

IUPAC Name

N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKWNSXFRBQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360076
Record name N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446308-82-3
Record name N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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